2,5-Bis[[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy]benzenesulfonic acid;piperazine
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Overview
Description
2,5-Bis[[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy]benzenesulfonic acid;piperazine is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of chlorophenoxy groups and a sulfonic acid moiety, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis[[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy]benzenesulfonic acid;piperazine typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes the esterification of 4-chlorophenoxyacetic acid with 2-methylpropanoyl chloride, followed by sulfonation and subsequent reaction with piperazine. The reaction conditions usually require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors and automated systems to maintain consistency and efficiency. The use of advanced purification techniques, such as crystallization and chromatography, ensures the final product meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
2,5-Bis[[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy]benzenesulfonic acid;piperazine undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This includes nucleophilic and electrophilic substitution reactions, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and various organic solvents. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize the reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction could produce alcohols or amines .
Scientific Research Applications
2,5-Bis[[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy]benzenesulfonic acid;piperazine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a therapeutic agent.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,5-Bis[[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy]benzenesulfonic acid;piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2,5-Bis[[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy]benzenesulfonic acid
- Piperazine derivatives
Uniqueness
Compared to other similar compounds, 2,5-Bis[[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy]benzenesulfonic acid;piperazine stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
58357-73-6 |
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Molecular Formula |
C30H34Cl2N2O9S |
Molecular Weight |
669.6 g/mol |
IUPAC Name |
2,5-bis[[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy]benzenesulfonic acid;piperazine |
InChI |
InChI=1S/C26H24Cl2O9S.C4H10N2/c1-25(2,36-18-9-5-16(27)6-10-18)23(29)34-20-13-14-21(22(15-20)38(31,32)33)35-24(30)26(3,4)37-19-11-7-17(28)8-12-19;1-2-6-4-3-5-1/h5-15H,1-4H3,(H,31,32,33);5-6H,1-4H2 |
InChI Key |
XFVVUCMEYODHSM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)OC1=CC(=C(C=C1)OC(=O)C(C)(C)OC2=CC=C(C=C2)Cl)S(=O)(=O)O)OC3=CC=C(C=C3)Cl.C1CNCCN1 |
Origin of Product |
United States |
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